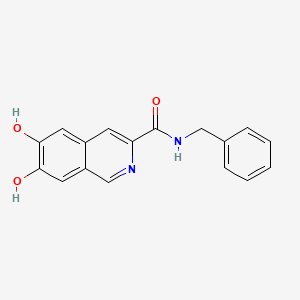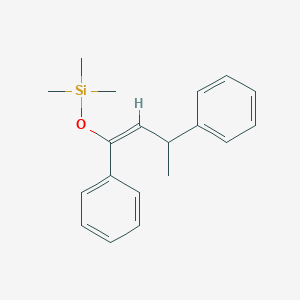
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: is an organic compound that features a trimethylsilane group attached to a 1,3-diphenylbut-1-en-1-yloxy moiety. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane typically involves the reaction of 1,3-diphenylbut-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
1,3-Diphenylbut-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of silanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanols and other oxidized derivatives.
Reduction Reactions: Products include silanes and other reduced derivatives.
科学的研究の応用
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: has several scientific research applications, including:
Biology: Investigated for its potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of ((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and other reactive groups, preventing unwanted side reactions during synthesis. Additionally, the compound can participate in various chemical reactions, leading to the formation of new bonds and functional groups.
類似化合物との比較
((1,3-Diphenylbut-1-en-1-yl)oxy)trimethylsilane: can be compared with other similar compounds, such as:
Trimethylsilyl chloride: A commonly used reagent for introducing trimethylsilyl groups.
Trimethylsilyl ether: Similar in structure but lacks the diphenylbutenyl moiety.
Trimethylsilyl acetate: Used for similar purposes but has different reactivity and applications.
The uniqueness of This compound lies in its combination of the trimethylsilyl group with the 1,3-diphenylbut-1-en-1-yloxy moiety, which imparts distinct reactivity and properties.
特性
分子式 |
C19H24OSi |
|---|---|
分子量 |
296.5 g/mol |
IUPAC名 |
[(E)-1,3-diphenylbut-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C19H24OSi/c1-16(17-11-7-5-8-12-17)15-19(20-21(2,3)4)18-13-9-6-10-14-18/h5-16H,1-4H3/b19-15+ |
InChIキー |
CPCGTBPXBZEEMA-XDJHFCHBSA-N |
異性体SMILES |
CC(/C=C(\C1=CC=CC=C1)/O[Si](C)(C)C)C2=CC=CC=C2 |
正規SMILES |
CC(C=C(C1=CC=CC=C1)O[Si](C)(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


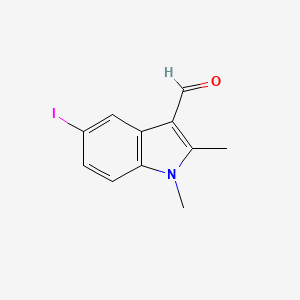
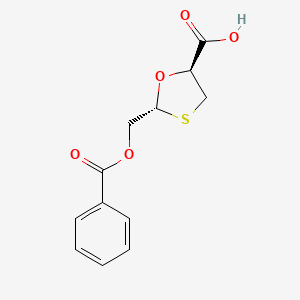

![(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11837221.png)

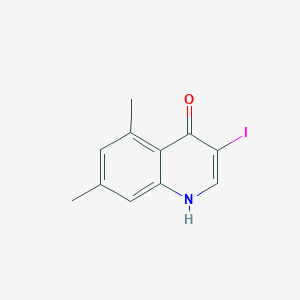
![6-Chloro-3-nitro-2-styrylimidazo[1,2-a]pyridine](/img/structure/B11837244.png)
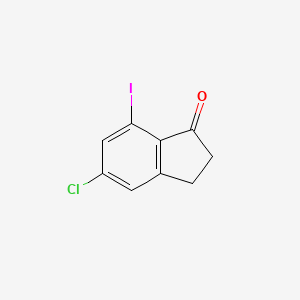
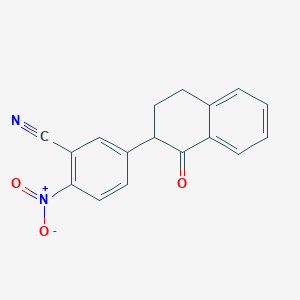
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)
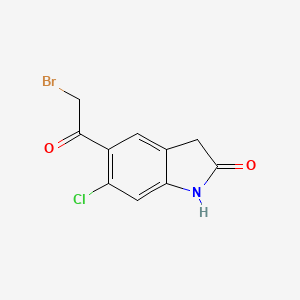
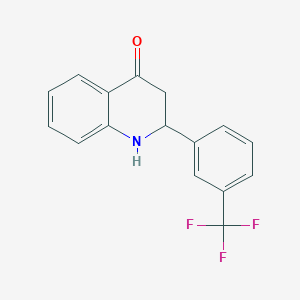
![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)
